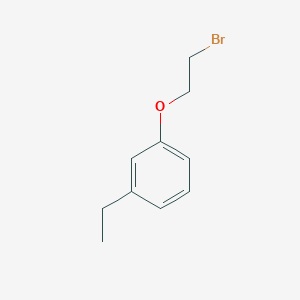

1-(2-Bromoethoxy)-3-ethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound (e.g., organic, inorganic, polymer, etc.) and its role or use in various applications.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include reactions with other compounds, its reactivity, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It can also include studying the compound’s stability under various conditions.Applications De Recherche Scientifique

Synthesis and Chemical Interactions

- 1-(2-Bromoethoxy)-4-nitrobenzene, a derivative of 1-(2-Bromoethoxy)-3-ethylbenzene, is an intermediate in the synthesis of dofetilide, a medication for arrhythmia. It is prepared via the Williamson Reaction, demonstrating the compound's utility in pharmaceutical synthesis (Zhai Guang-xin, 2006).

Catalytic Processes and Molecular Interactions

- In a study on silica-alumina and molecular sieve catalysts, 1-Methyl-2-ethylbenzene, closely related to 1-(2-Bromoethoxy)-3-ethylbenzene, was shown to undergo important reactions like isomerization and transethylation, highlighting the potential of 1-(2-Bromoethoxy)-3-ethylbenzene in catalytic processes (S. M. Csicsery & D. A. Hickson, 1970).

Applications in Organic Synthesis

- The compound's derivatives have been used as catalysts for synthesizing various organic compounds, such as triazines and 2H-indazolo[2,1-b]phthalazine-triones, under solvent-free conditions. This illustrates its role in facilitating complex organic reactions (R. Ghorbani‐Vaghei et al., 2015; 2011)(R. Ghorbani‐Vaghei et al., 2011).

Analytical Chemistry Applications

- In the context of analytical chemistry, derivatives of 1-(2-Bromoethoxy)-3-ethylbenzene have been used in NMR spectroscopy to identify structures and quantify products, such as in the bromination of ethylbenzene. This indicates its potential in facilitating analytical methods in chemistry (Meden F. Isaac-Lam, 2014).

Potential in Material Science

- Its derivatives have also been explored in material science, such as in the preparation of polymers and in the study of surface chemistry and catalysis, demonstrating its versatility across different scientific fields (K. Uhrich et al., 1992; W. Weiss & W. Ranke, 2002)(W. Weiss & W. Ranke, 2002).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.

Orientations Futures

This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis process.

Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “1-(2-Bromoethoxy)-3-ethylbenzene”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Alternatively, you could reach out to a chemist or a chemical engineer for more detailed information.

Propriétés

IUPAC Name |

1-(2-bromoethoxy)-3-ethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h3-5,8H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUVKYKAWRDETJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396823 |

Source

|

| Record name | 1-(2-bromoethoxy)-3-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-3-ethylbenzene | |

CAS RN |

125797-09-3 |

Source

|

| Record name | 1-(2-bromoethoxy)-3-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.